molecular formula C20H22N2O2S B2699480 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109267-02-7

8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2699480
CAS No.: 2109267-02-7
M. Wt: 354.47
InChI Key: RLNWVULPCHTSPA-UHFFFAOYSA-N
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Description

8-[4-(Methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. Its structure is distinguished by two key substituents:

  • A 4-(methylsulfanyl)benzoyl group at the 8-position of the bicyclic core.
  • A pyridin-3-yloxy moiety at the 3-position.

Its synthesis likely involves coupling reactions between functionalized azabicyclo precursors and activated aryl/heteroaryl intermediates .

Properties

IUPAC Name

(4-methylsulfanylphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-25-19-8-4-14(5-9-19)20(23)22-15-6-7-16(22)12-18(11-15)24-17-3-2-10-21-13-17/h2-5,8-10,13,15-16,18H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNWVULPCHTSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 8-azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications.

    Introduction of the pyridin-3-yloxy group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate nucleophile.

    Attachment of the (4-(methylthio)phenyl) group: This can be accomplished through a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with a methylthio-substituted acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which incorporates a methylsulfanyl group and a pyridin-3-yloxy moiety. These structural components suggest possible interactions with various biological targets, indicating its potential as a pharmacological agent .

Pharmacological Applications

1. Anticancer Activity
Research into similar bicyclic compounds has shown that modifications in their structure can lead to significant changes in biological activity, including anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy against cancer cells by targeting specific pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties
The structural similarity to compounds known for their antimicrobial effects suggests that 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane could exhibit antibacterial and antifungal activities. Studies on related molecules have demonstrated promising results against various microbial strains, indicating the need for further investigation into this compound's efficacy .

3. Neurological Applications
Given the presence of the pyridine moiety, there is potential for this compound to interact with neurotransmitter systems, possibly serving as a candidate for neuroprotective agents or treatments for neurological disorders . Similar compounds have been evaluated for their effects on neurotransmitter receptors, suggesting a pathway for future research.

Synthesis and Yield Optimization

The synthesis of This compound typically involves nucleophilic substitution reactions under controlled conditions, such as using cesium carbonate in dimethyl sulfoxide at elevated temperatures . Optimizing these parameters is crucial for improving yield and purity, which directly impacts the compound's biological activity.

Case Studies

Several studies have focused on similar compounds that elucidate potential applications:

  • Antitumor Activity: A study on derivatives of azabicyclo structures demonstrated significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Efficacy: Research involving related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that This compound may possess similar antimicrobial properties .

Mechanism of Action

The mechanism of action of 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with analogous derivatives, focusing on substituent variations, synthetic strategies, and inferred structure-activity relationships (SAR).

Substituent Variations at the 8-Position
Compound Name 8-Substituent Molecular Weight Key Synthetic Notes Reference
Target Compound 4-(Methylsulfanyl)benzoyl 386.48* Likely via benzoylation of NH-free core
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenylsulfonyl 397.29 Sulfonylation with bromophenylsulfonyl chloride
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole sulfonamide 404.45 Pd/C-catalyzed hydrogenation and sulfonylation
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-phenylphenoxy)-8-azabicyclo[3.2.1]octane Biphenoxy + pyrazole sulfonamide 491.56 Suzuki coupling for aryl substitution

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonamides, benzoyl) at the 8-position enhance stability and influence receptor binding .
Substituent Variations at the 3-Position
Compound Name 3-Substituent Molecular Weight Characterization Methods Reference
Target Compound Pyridin-3-yloxy 386.48* Not explicitly stated
(1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy 277.20 NMR, MS-ESI
3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane derivatives 4-Fluorophenoxy ~350–400 HRMS, UPLC-MS
3-[2-(Diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes Diarylmethoxyethylidenyl 450–500 ^1H NMR, elemental analysis

Key Observations :

  • Pyridinyloxy positional isomers (2- vs. 3-yloxy) alter electronic and steric profiles. The 3-yloxy group in the target compound may favor interactions with hydrophobic pockets in biological targets .
  • Bulky substituents (e.g., diarylmethoxyethylidenyl) reduce synthetic yields but enhance selectivity in SAR studies .

Inferred Structure-Activity Relationships (SAR)

While biological data for the target compound are unavailable, trends from similar compounds suggest:

8-Position : Sulfonamides and acyl groups enhance binding to amine receptors (e.g., serotonin or dopamine transporters) .

3-Position : Aryloxy groups contribute to π-π stacking interactions, with electron-deficient rings (e.g., pyridinyl) improving potency .

Bicyclic Rigidity : The 8-azabicyclo[3.2.1]octane core’s conformation restricts substituent orientation, critical for target engagement .

Biological Activity

The compound 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane class, which has garnered attention for its potential therapeutic applications, particularly in the context of neuropharmacology and pain management. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

Azabicyclo[3.2.1]octane derivatives are primarily known for their role as monoamine reuptake inhibitors . They interact with neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), influencing neurotransmitter levels in the synaptic cleft.

  • Monoamine Transporter Interaction :
    • The compound exhibits notable binding affinity to DAT, SERT, and NET, with varying inhibitory constants (K_i values). For example, derivatives in this class have shown K_i values in the nanomolar range for DAT, indicating potent inhibition .
  • Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    • Recent studies highlight the compound's ability to inhibit NAAA, which is crucial in modulating inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels. This action enhances PEA's anti-inflammatory effects, making it a promising candidate for managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

  • Substituents on the Bicyclic Core : Variations in substituents at different positions of the bicyclic framework can lead to changes in potency and selectivity towards specific transporters.
  • Functional Groups : The presence of functional groups such as methylsulfanyl and benzoyl enhances binding affinity and selectivity for target receptors.

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives exhibit significant inhibition of monoamine transporters, with IC_50 values indicating high potency against DAT and SERT .
  • In Vivo Studies : Animal models have shown that these compounds can effectively alter behavior associated with depression and anxiety disorders, supporting their therapeutic potential in psychiatric conditions .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Depression Treatment :
    • A study involving a series of azabicyclo compounds indicated that those with higher affinity for DAT showed improved antidepressant-like effects in rodent models, suggesting a viable pathway for treating major depressive disorder .
  • Pain Management :
    • Clinical trials have explored the analgesic properties of this compound class, revealing that NAAA inhibition leads to reduced pain responses in inflammatory models, highlighting its dual role as both an antidepressant and analgesic agent .

Q & A

Q. What are the key synthetic strategies for synthesizing 8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane?

The synthesis typically involves multi-step routes, including:

  • Functionalization of the azabicyclo[3.2.1]octane core : Introduction of the pyridin-3-yloxy group at position 3 via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) .
  • Benzoylation at position 8 : Coupling 4-(methylsulfanyl)benzoyl chloride to the azabicyclo framework using coupling agents like HATU or DCC in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
  • Critical parameters : Reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsSolventYield (%)Purity (HPLC)
1Pyridin-3-ol, K₂CO₃, 80°CDMF65–70>90%
24-(methylsulfanyl)benzoyl chloride, HATUDMSO50–5585–90%

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopic methods : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl and pyridinyloxy groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₂O₂S: 365.1325) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the bicyclic core and substituent orientation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

The azabicyclo[3.2.1]octane core exhibits inherent stereochemical complexity. Strategies include:

  • Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps to favor desired stereoisomers .
  • Temperature modulation : Lower temperatures (e.g., 0–4°C) to reduce epimerization risks during benzoylation .
  • Protecting group strategies : Temporary protection of the pyridinyloxy group to prevent undesired side reactions .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in potency or selectivity across studies may arise due to:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Compound stability : Degradation under assay conditions (e.g., hydrolysis of the methylsulfanyl group). Monitor stability via LC-MS during experiments .
  • Target promiscuity : Screen against off-target receptors (e.g., GPCR panels) to rule out nonspecific interactions .

Q. What computational methods predict interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., serotonin receptors) based on the compound’s bicyclic rigidity and sulfanyl group .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Correlate substituent modifications (e.g., methylsulfanyl vs. methoxy) with activity trends .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Polar solvents (DMSO, water) : Low solubility (<1 mg/mL) due to the hydrophobic azabicyclo core. Use co-solvents (e.g., 10% Tween-80) for in vitro assays .
  • Nonpolar solvents (CHCl₃) : Moderate solubility (5–10 mg/mL) but risk degradation. Prefer freshly distilled solvents for stability .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO0.5–1.0Suitable for stock solutions
Water<0.1Requires sonication
Ethanol2.0–3.0Limited for biological assays

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers .
  • In vitro toxicity screening : Prioritize mitochondrial toxicity assays (e.g., MTT) given the compound’s sulfanyl group, which may interfere with cellular redox balance .

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